molecular formula C10H20O2Si B1336881 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol CAS No. 86120-46-9

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol

Cat. No. B1336881
CAS RN: 86120-46-9
M. Wt: 200.35 g/mol
InChI Key: TVWVWXDQNWGYJZ-UHFFFAOYSA-N
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Description

“4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol” is a chemical compound. However


Scientific Research Applications

  • Synthesis of Pyrazolidine Derivatives

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of "4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PYRAZOLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER" .
    • Method : The exact method of synthesis is not provided in the source, but it typically involves a series of chemical reactions .
    • Results : The synthesized compound has a molecular weight of 302.49 and a molecular formula of C14H30N2O3Si .
  • Synthesis of Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, which is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method : The synthesis starts from commercially available 4-bromo-1H-indole and uses simple reagents .
    • Results : The synthesized compound has been produced with a good yield and selectivity .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWVWXDQNWGYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420141
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol

CAS RN

86120-46-9
Record name 4-(tert-Butyl-dimethyl-silanyloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture that consists of hexane and dimethylformamide is slowly added in drops at 0° C. under nitrogen to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. With hexane/0–40% ether, 74.3 g of the title compound is obtained as a colorless oil.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
158 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

60% Sodium hydride (1.39 g) was suspended in tetrahydrofuran (50 mL), and the suspension was cooled to 0° C., a solution of but-2-yne-1,4-diol (3.0 g) in tetrahydrofuran (20 mL) was added dropwise, and the mixture was stirred at room temperature for 1 hr. tert-Butyldimethylsilyl chloride (5.26 g) was added to the reaction mixture, and the mixture was stirred at room temperature for 24 hrs. Water was added to the reaction mixture and the mixture was extracted with diethyl ether. The organic layer washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=100:0→80:20) to give the title compound (1.48 g) as a colorless oil.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.26 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 175 g of tert-butyldimethylsilyl chloride in 100 ml of a 1:1 mixture of hexane and dimethylformamide is slowly added in drops to a solution of 100 g of 2-butin-1-ol and 158 g of imidazole in 300 ml of dimethylformamide at 0° C. under nitrogen, and it is stirred for 2 hours at 0° C. and for 16 hours at 22° C. The reaction mixture is diluted with 2.5 l of ether, washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution and washed neutral with semi-saturated sodium chloride solution. After drying on sodium sulfate and filtration, it is concentrated by evaporation in a vacuum. The residue that is thus obtained is purified by chromatography on silica gel. 74.3 g of the title compound is obtained with hexane/0-40% ether as a colorless oil.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Three

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